molecular formula C20H15ClN2S B3939692 2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

Cat. No.: B3939692
M. Wt: 350.9 g/mol
InChI Key: OHCIKJXWWBCPOF-UHFFFAOYSA-N
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Description

2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are often used in medicinal chemistry due to their potential therapeutic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE typically involves the reaction of 4-chlorobenzyl chloride with benzimidazole in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Dimethylformamide (DMF), dichloromethane (DCM).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE involves its interaction with specific molecular targets. For instance, it may inhibit bacterial cell division by targeting proteins involved in the process, such as FtsZ . This inhibition disrupts the formation of the bacterial cell wall, leading to cell death .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound in scientific research .

Properties

IUPAC Name

2-[(4-chlorophenyl)-phenylmethyl]sulfanyl-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN2S/c21-16-12-10-15(11-13-16)19(14-6-2-1-3-7-14)24-20-22-17-8-4-5-9-18(17)23-20/h1-13,19H,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHCIKJXWWBCPOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=C(C=C2)Cl)SC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 2
2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 3
2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 4
2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 5
2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE
Reactant of Route 6
2-{[(4-CHLOROPHENYL)(PHENYL)METHYL]SULFANYL}-1H-1,3-BENZODIAZOLE

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